2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid
Overview
Description
2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tert-butyl bromide in the presence of a strong base, such as sodium hydride, to form the tert-butyl cyclohexanone intermediate. This intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for efficient and controlled oxidation of the intermediate compounds, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.
tert-Butylcyclohexane: A structurally related compound without the carboxylic acid group.
Uniqueness
2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a tert-butyl group, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid, a compound belonging to the class of cyclohexane derivatives, has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H22O2
- Molecular Weight : 198.31 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Cell Membranes : The hydrophobic cyclohexane structure may facilitate integration into lipid membranes, affecting membrane fluidity and permeability.
- Modulation of Enzymatic Activity : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzymes, potentially inhibiting or enhancing their activity.
- Influence on Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing pathways related to cell growth and apoptosis.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines.
Cell Line | IC50 (µg/mL) | Viability (%) |
---|---|---|
HepG2 (liver cancer) | 45 | 67.7 |
MCF-7 (breast cancer) | 78 | 78.14 |
NIH 3T3 (normal fibroblast) | >500 | 96.11 |
HaCaT (normal keratinocyte) | >250 | 82.23 |
The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines while showing lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT. The IC50 values indicate that HepG2 cells are more susceptible to the compound's effects compared to other tested lines .
Study on Anticancer Properties
In a notable study conducted by researchers at a leading pharmaceutical institute, the effects of this compound were evaluated in vitro using the MTT assay. The results indicated that the compound induces apoptosis in cancer cells through:
- Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 phase arrest in HepG2 cells.
- Morphological Changes : Treated cells exhibited typical apoptotic features such as cell rounding and membrane blebbing.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. In a study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Properties
IUPAC Name |
(1S,2R)-2-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPFFBYHXHQMCY-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27392-15-0 | |
Record name | rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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